Crystallographic and Hydrogen-Bonding Differentiation from 4-Pyridinealdoxime
In a direct comparative study of the solid-state properties of 3-pyridinealdoxime and 4-pyridinealdoxime, the two isomers exhibit fundamentally different crystal packing and hydrogen-bonding networks. This results in distinct IR spectral signatures and H/D isotopic exchange behaviors. 3-Pyridinealdoxime crystallizes in an orthorhombic space group (Pna21) with unit cell parameters a=19.014 Å, b=3.8296 Å, c=8.1179 Å, Z=4 [1]. The specific chain hydrogen bond system in 3-pyridinealdoxime leads to unique 'strong-coupling' effects and non-random proton-deuteron distribution patterns that are not observed in the 4-isomer [1]. This demonstrates that the 3-isomer cannot be replaced by the 4-isomer for applications requiring its specific solid-state arrangement.
| Evidence Dimension | Crystal structure and hydrogen-bonding network |
|---|---|
| Target Compound Data | Crystal system: Orthorhombic; Space group: Pna21; a=19.014 Å, b=3.8296 Å, c=8.1179 Å, Z=4 [1] |
| Comparator Or Baseline | 4-Pyridinealdoxime: Exhibits a different crystal system and hydrogen-bonded chain structure [1] |
| Quantified Difference | Crystallographically distinct, leading to unique IR spectral signatures and H/D isotopic self-organization effects not present in the 4-isomer [1] |
| Conditions | Solid-state analysis at room temperature and 77 K using polarized IR spectroscopy |
Why This Matters
This directly impacts the selection of the correct isomer for research in solid-state chemistry, materials science, and crystallography, where the specific packing motif and intermolecular interactions of the 3-isomer are critical for experimental outcomes.
- [1] Filarowski, A., Koll, A., & Glowiak, T. (2005). Strong coupling effects in the polarized IR spectra of the chain hydrogen bond systems in 3-pyridinealdoxime and 4-pyridinealdoxime crystals: H/D isotopic self-organization effects in the IR spectra. Journal of Molecular Structure, 738(1-3), 153-161. View Source
